6-Methylflavonol
CAS No.: 6971-18-2
Cat. No.: VC15932512
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6971-18-2 |
|---|---|
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 3-hydroxy-6-methyl-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)14(17)15(18)16(19-13)11-5-3-2-4-6-11/h2-9,18H,1H3 |
| Standard InChI Key | KLGALCMPMFKGDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
6-Methylflavonol belongs to the flavonol subclass, characterized by a 3-hydroxyflavone backbone with a methyl group at the 6-position of the A-ring. Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.27 g/mol . Key structural features include:
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A 2-phenylchromen-4-one core.
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A hydroxyl group at position 3 (defining the flavonol subclass).
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A methyl substitution at position 6 on the A-ring.
Comparative analyses with 6-methylflavone (a flavone lacking the 3-hydroxyl group) reveal that the 3-OH group in 6-MF enhances hydrogen-bonding capacity, potentially influencing receptor binding and antioxidant activity .
Synthesis and Structural Analogues
While no direct synthesis protocol for 6-MF is documented in the provided sources, structurally related compounds offer insights. For example:
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6-Methylflavone is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and benzaldehyde .
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2′-Methoxy-6-methylflavone (2′MeO6MF), an anxiolytic analog, is synthesized by introducing methoxy and methyl groups to the flavone backbone .
Adapting these methods, 6-MF could be synthesized through regioselective methylation of flavonol precursors. Recent work on flavonol derivatives (e.g., 4’-bromoflavonol) highlights the role of halogenation and methylation in enhancing bioactivity .
Pharmacological Activity and Mechanisms
Modulation of GABAₐ Receptors
Flavonoids with methyl and methoxy substitutions exhibit subtype-selective effects on GABAₐ receptors, which mediate anxiolytic and sedative responses:
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6-Methylflavanone potentiates GABA responses at α2β2γ2L receptors (EC₅₀ = 10 µM) with 417% maximal efficacy, surpassing diazepam’s subtype selectivity .
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2′MeO6MF directly activates α2β2/3γ2L receptors without GABA potentiation, inducing anxiolysis in mice at 1–100 mg/kg (i.p.) .
These findings suggest that 6-MF’s 3-OH group may alter receptor interaction kinetics compared to non-hydroxylated analogs. Mutation studies indicate β-subunit residue 265 critically influences flavonoid efficacy .
Anticancer Activity
Methylated flavonols demonstrate potent cytotoxicity against cancer cells:
| Compound | IC₅₀ (µM) vs. A549 Cells | Reference |
|---|---|---|
| 5-Fluorouracil | 4.98 ± 0.41 | |
| 4’-Bromoflavonol | 0.46 ± 0.02 | |
| 6-Methylflavone | Not tested | – |
While 6-MF’s anticancer activity remains unstudied, its structural similarity to 4’-bromoflavonol suggests potential efficacy via mitochondrial apoptosis and caspase-3 activation .
Antioxidant Properties
Flavonol methylation impacts antioxidant capacity:
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The 3-OH group in flavonols is critical for radical scavenging, contributing to DPPH and ORAC activities .
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Methylation at position 6 may reduce electron-donating capacity but enhance membrane permeability.
In cellular assays, 3-O-methylquercetin (a methylated flavonol) upregulates SOD, CAT, and GPx enzymes with low cytotoxicity . 6-MF’s dual methyl and hydroxyl groups could balance antioxidant efficacy and bioavailability.
Structure-Activity Relationships (SAR)
Key structural determinants of 6-MF’s bioactivity include:
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3-Hydroxyl Group: Essential for antioxidant activity and potential metal chelation .
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6-Methyl Substitution: Enhances lipophilicity, improving blood-brain barrier penetration for CNS effects .
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Aromatic Methoxy Groups: In analogs like 2′MeO6MF, methoxy substitutions confer subtype-specific GABAₐ receptor activation .
Comparative data suggest that 6-MF’s activity profile may lie between 6-methylflavone (CNS effects) and hydroxylated flavonols (antioxidant/anticancer effects).
Therapeutic Implications and Future Directions
Neurological Disorders
6-MF’s potential GABAₐ receptor modulation positions it as a candidate for:
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Anxiety disorders: Mimicking 2′MeO6MF’s efficacy in elevated plus maze tests .
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Epilepsy: Subtype-selective modulation may reduce side effects vs. benzodiazepines .
Oncology
Structural optimization could enhance 6-MF’s anticancer potency. Bromination or glycosylation at position 4’ (as in 4’-bromoflavonol) may improve apoptosis induction .
Metabolic and Inflammatory Diseases
Flavonols mitigate oxidative stress in diabetes and atherosclerosis. 6-MF’s antioxidant enzyme induction warrants evaluation in metabolic syndrome models .
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